molecular formula C32H51P B14324644 (Icosan-2-yl)(diphenyl)phosphane CAS No. 105624-99-5

(Icosan-2-yl)(diphenyl)phosphane

Cat. No.: B14324644
CAS No.: 105624-99-5
M. Wt: 466.7 g/mol
InChI Key: ARTRIKCLQIBCTA-UHFFFAOYSA-N
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Description

(Icosan-2-yl)(diphenyl)phosphane is a tertiary phosphane ligand featuring a 20-carbon alkyl chain (icosan-2-yl) and two phenyl groups bonded to a central phosphorus atom. This structure combines the electron-donating properties of phenyl groups with the steric bulk and hydrophobicity of the long alkyl chain.

Properties

CAS No.

105624-99-5

Molecular Formula

C32H51P

Molecular Weight

466.7 g/mol

IUPAC Name

icosan-2-yl(diphenyl)phosphane

InChI

InChI=1S/C32H51P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25-30(2)33(31-26-21-18-22-27-31)32-28-23-19-24-29-32/h18-19,21-24,26-30H,3-17,20,25H2,1-2H3

InChI Key

ARTRIKCLQIBCTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Icosan-2-yl)(diphenyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of chlorodiphenylphosphine with icosan-2-ylmagnesium bromide can yield (Icosan-2-yl)(diphenyl)phosphane. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of tertiary phosphines like (Icosan-2-yl)(diphenyl)phosphane often involves large-scale reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (Icosan-2-yl)(diphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (Icosan-2-yl)(diphenyl)phosphane in catalysis involves the coordination of the phosphine to a metal center, forming a complex that facilitates the desired chemical transformation. The phosphine ligand stabilizes the metal center and enhances its reactivity towards substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphane Compounds

Substituent Effects on Coordination Chemistry and Stability

Table 1: Key Properties of Diphenylphosphane Derivatives
Compound Substituent Coordination Behavior Stability Notes Reference
(Icosan-2-yl)(diphenyl)phosphane 20-carbon alkyl chain High steric bulk; likely weak σ-donor Hydrophobic; may aggregate in polar solvents Inferred
Diphenyl(1-pyrenyl)phosphane Pyrenyl (aromatic) Strong π-backbonding; forms stable Os(II) complexes Stable in organic solvents
(Furan-2-yl)(diphenyl)phosphane Furan (heterocyclic) Moderate π-accepting ability Sensitive to oxidation
Diphenyl(2-pyridyl)phosphane Pyridyl (N-donor) Bifunctional (P and N coordination); forms Au/Cu/Ag adducts Thermally unstable in some cases
Triphenylphosphane Phenyl Classic σ-donor; versatile in catalysis Air-stable; widely used
  • However, its hydrophobicity could enhance membrane permeability in biological applications . Pyrenyl and pyridyl substituents enhance π-backbonding and metal-ligand interactions, as seen in osmium and gold complexes .
Table 2: Cytotoxicity Data for Phosphane-Based Complexes
Compound Metal Center Cell Line IC50 (µM) Notes Reference
[OsCl(η⁶-p-cymene)(diphenyl(1-pyrenyl)phosphane)] Os(II) A549 (lung cancer) 12.5 ± 1.8 Pyrenyl enhances DNA intercalation
Gold(I)-triphenylphosphane Au(I) MDA-MB-231 (breast cancer) 3.46 High TrxR inhibition
Hypothetical Icosan-2-yl analog Au(I)/Os(II) N/A N/A Predicted low solubility limits activity Inferred
  • Mechanistic Insights :
    • Pyrenyl-substituted phosphanes exhibit cytotoxicity via DNA intercalation and enzyme inhibition (e.g., dihydrofolate reductase) .
    • Triphenylphosphane-gold(I) complexes show strong thioredoxin reductase (TrxR) inhibition, a hallmark of gold-based anticancer agents .
    • The icosan-2-yl derivative’s long alkyl chain may reduce cellular uptake or increase protein binding (e.g., albumin), diminishing efficacy .

Interaction with Biomolecules

  • Protein Binding :
    • Gold-phosphane compounds bind strongly to serum albumin (Ksv ~10⁴ M⁻¹), reducing bioavailability .
    • The icosan-2-yl ligand’s hydrophobicity may exacerbate this issue, necessitating encapsulation strategies .

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